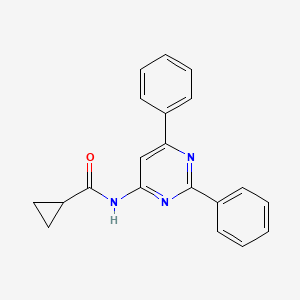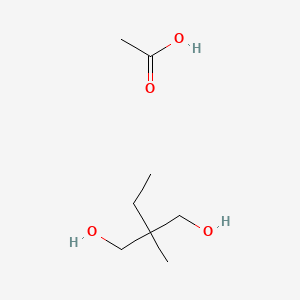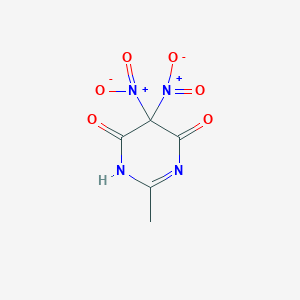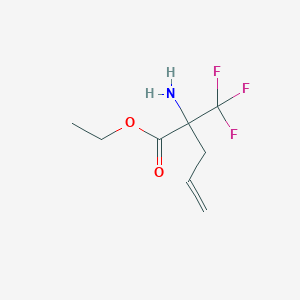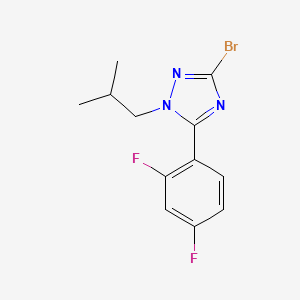
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, two fluorine atoms on the phenyl ring, and an isobutyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or bromine-containing reagents under controlled conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Addition of the Isobutyl Group: The isobutyl group can be attached through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenyl-1H-1,2,4-triazole: Lacks the difluorophenyl and isobutyl groups.
5-(2,4-Difluorophenyl)-1H-1,2,4-triazole: Lacks the bromine and isobutyl groups.
1-(2-Methylpropyl)-1H-1,2,4-triazole: Lacks the bromine and difluorophenyl groups.
Uniqueness
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole is unique due to the combination of the bromine atom, difluorophenyl group, and isobutyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
799269-67-3 |
|---|---|
Molecular Formula |
C12H12BrF2N3 |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
3-bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12BrF2N3/c1-7(2)6-18-11(16-12(13)17-18)9-4-3-8(14)5-10(9)15/h3-5,7H,6H2,1-2H3 |
InChI Key |
SKYFDYBIGKEHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC(=N1)Br)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
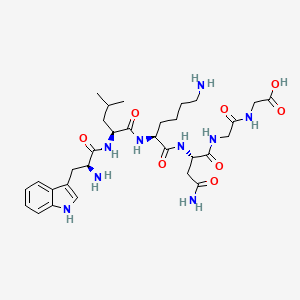
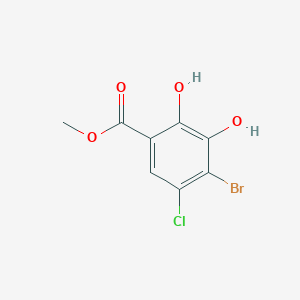
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
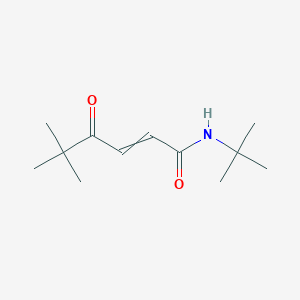
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)

